trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Vue d'ensemble

Description

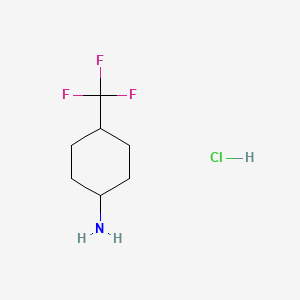

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H13ClF3N . It is a white solid with a molecular weight of 203.63 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexylamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction to introduce the trifluoromethyl group.

Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding alcohol.

Amination: The alcohol is converted to the amine through an amination reaction.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Formation of trifluoromethyl-cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of various substituted cyclohexylamine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the efficacy of drugs targeting neurological disorders, allowing for improved receptor binding and modulation of biological pathways .

Case Study:

A study demonstrated that derivatives of this compound exhibited increased selectivity for dopamine receptors, which are vital in treating conditions such as psychostimulant use disorders. The modifications facilitated by the trifluoromethyl group led to compounds with enhanced pharmacological profiles .

Agrochemical Formulations

Enhanced Pest Control:

The compound is utilized in developing agrochemicals that offer improved pest control solutions with a reduced environmental impact. Its incorporation into formulations can lead to more effective pest management strategies while minimizing ecological footprints .

Research Findings:

Research indicates that agrochemicals featuring this compound demonstrate better efficacy against target pests compared to traditional compounds, highlighting its potential in sustainable agriculture practices .

Material Science

Polymer and Coating Applications:

In material science, this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. This application is critical for developing durable materials suitable for various industrial applications .

Data Table: Properties of Enhanced Materials

| Property | Traditional Materials | Materials with trans-4-Trifluoromethyl-cyclohexylamine |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Durability | Moderate | High |

Fluorinated Compounds Research

Study of Unique Properties:

The compound plays a significant role in researching fluorinated compounds, contributing to advancements in materials with unique properties such as low surface energy and enhanced solubility in organic solvents. This research is pivotal for developing new materials with specialized applications .

Analytical Chemistry

Reference Standard Use:

In analytical chemistry, this compound is employed as a reference standard in quantification methods. Its presence ensures accurate measurements and reliable outcomes in various analytical techniques, including chromatography and mass spectrometry .

Mécanisme D'action

The mechanism of action of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

trans-4-Methylcyclohexylamine hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

trans-4-Ethylcyclohexylamine hydrochloride: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness:

- The presence of the trifluoromethyl group in trans-4-Trifluoromethyl-cyclohexylamine hydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and stability.

- The trifluoromethyl group also enhances the compound’s reactivity and potential biological activity compared to its methyl and ethyl analogs .

Activité Biologique

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The core structure of this compound features a cyclohexylamine backbone with a trifluoromethyl group. This trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes and interaction with various molecular targets. The presence of the amine group allows for hydrogen bonding and ionic interactions with proteins, influencing their activity and function.

The mechanism of action of this compound involves several key aspects:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to interact with lipid membranes, enhancing its bioavailability.

- Target Interaction : The amine group can form hydrogen bonds with target proteins, modulating their activity. This interaction is crucial in influencing enzyme kinetics and receptor binding affinities.

- Biological Pathways : The compound has been shown to affect various signaling pathways, particularly those involving neurotransmitter receptors, which may have implications in treating neurological disorders .

1. Neuropharmacological Effects

Research indicates that this compound exhibits activity as a dopamine receptor ligand. In studies involving HEK293 cells, it has been evaluated for its binding affinities to dopamine D2 and D3 receptors. The compound demonstrated promising selectivity towards the D3 receptor, which could be beneficial in developing treatments for conditions like psychostimulant use disorders .

2. Antidepressant Potential

The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. In preclinical models, it has been investigated for its effects on mood regulation and anxiety-related behaviors .

3. Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| trans-4-Methylcyclohexylamine | Lacks trifluoromethyl group | Moderate receptor activity |

| trans-4-(Trifluoromethyl)cyclohexanamine | Similar structure; different trifluoromethyl position | Varied receptor affinities; less lipophilic than trans-4-Trifluoromethyl-cyclohexylamine |

| This compound | Enhanced stability and lipophilicity | High selectivity for D3 receptor; potential antidepressant effects |

Study 1: Dopamine Receptor Binding Affinity

A study evaluated various analogs of this compound for their binding affinity to dopamine receptors. Results indicated that modifications to the cyclohexane ring significantly influenced receptor selectivity, with some analogs demonstrating over a 160-fold selectivity for D3 over D2 receptors .

Study 2: Antidepressant-Like Effects

In a rodent model, this compound was administered to evaluate its effects on depression-like behaviors. The results showed a significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects.

Propriétés

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJNSCILISPYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218943-32-8, 2089630-84-0 | |

| Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.